molecular formula C12H7Br3 B12692409 2,3',4'-Tribromobiphenyl CAS No. 859930-83-9

2,3',4'-Tribromobiphenyl

Cat. No.: B12692409
CAS No.: 859930-83-9
M. Wt: 390.90 g/mol
InChI Key: XRMQKMIQBMLPND-UHFFFAOYSA-N
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Description

2,3’,4’-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H7Br3. It is a derivative of biphenyl, where three bromine atoms are substituted at the 2, 3’, and 4’ positions. This compound is part of a larger group of brominated flame retardants used in various industrial applications due to their ability to inhibit the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of 2,3’,4’-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.

Chemical Reactions Analysis

Types of Reactions: 2,3’,4’-Tribromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated biphenyls.

    Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself.

    Oxidation Reactions: Oxidative reactions can lead to the formation of brominated biphenyl oxides.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

    Substitution: Hydroxylated biphenyls.

    Reduction: Less brominated biphenyls or biphenyl.

    Oxidation: Brominated biphenyl oxides.

Scientific Research Applications

2,3’,4’-Tribromobiphenyl has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of cancer research.

    Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic devices.

Mechanism of Action

The mechanism of action of 2,3’,4’-Tribromobiphenyl involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. It can also interfere with hormone signaling pathways, particularly those involving thyroid hormones, due to its structural similarity to these hormones.

Comparison with Similar Compounds

  • 2,4,6-Tribromobiphenyl
  • 2,4,5-Tribromobiphenyl
  • 2,3,5-Tribromobiphenyl

Comparison: 2,3’,4’-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tribromobiphenyls, it may exhibit different levels of toxicity, bioaccumulation, and environmental persistence. For example, 2,4,6-Tribromobiphenyl has a different bromination pattern, which can lead to variations in its flame-retardant properties and interactions with biological systems.

Properties

CAS No.

859930-83-9

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

1,2-dibromo-4-(2-bromophenyl)benzene

InChI

InChI=1S/C12H7Br3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H

InChI Key

XRMQKMIQBMLPND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Br)Br)Br

Origin of Product

United States

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